molecular formula C23H21N5O4 B2860281 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 941902-51-8

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2860281
CAS RN: 941902-51-8
M. Wt: 431.452
InChI Key: PAPDSVBJGVURQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives synthesized from pyrimidinone and oxazinone, using similar structural frameworks, have demonstrated significant antimicrobial properties. These compounds, designed as antimicrobial agents, exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Activity

Compounds containing the pyrimidine ring have been tested for their anticancer potential. For instance, certain derivatives displayed appreciable cancer cell growth inhibition against multiple cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020). Additionally, research involving radiolabeled compounds has contributed to the development of diagnostic and therapeutic tools for cancer, as they enable imaging and targeting of specific molecular markers in tumor cells (Dollé et al., 2008).

Anti-inflammatory and Analgesic Properties

Studies have synthesized a number of pyrimidine derivatives to evaluate their anti-inflammatory and analgesic activities. These compounds showed significant activity, underscoring the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Sondhi et al., 2009).

Chemical Synthesis and Reactivity

Research has also focused on the chemical synthesis and reactivity of pyrimidine derivatives for the creation of novel compounds. These studies are foundational for developing new drugs and materials with specific biological or chemical properties. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been reported, which were derived from natural compounds and exhibited anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Molecular Docking and Pharmacokinetic Studies

The incorporation of pyrimidine bases into ligands has been explored to enhance the potency of inhibitors against specific targets, such as the Human Immunodeficiency Virus-1 (HIV-1) protease. Molecular docking studies of these inhibitors have shown promising results in inhibiting drug-resistant HIV-1 variants, highlighting the potential for developing more effective antiviral therapies (Zhu et al., 2019).

properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-2-32-19-8-4-3-6-17(19)26-20(29)15-27-18-7-5-11-25-21(18)22(30)28(23(27)31)14-16-9-12-24-13-10-16/h3-13H,2,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPDSVBJGVURQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

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